molecular formula C12H11N3O4 B12912862 1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 66913-43-7

1-(2-Phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No.: B12912862
CAS No.: 66913-43-7
M. Wt: 261.23 g/mol
InChI Key: MHQPSRSEUQQNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized through various methods. . This reaction is typically catalyzed by copper(I) salts, leading to the formation of 1,2,3-triazoles. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may involve large-scale cycloaddition reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Uniqueness: 1-Phenethyl-1H-1,2,3-triazole-4,5-dicarboxylic acid stands out due to its unique combination of a phenethyl group and two carboxylic acid groups.

Properties

CAS No.

66913-43-7

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

1-(2-phenylethyl)triazole-4,5-dicarboxylic acid

InChI

InChI=1S/C12H11N3O4/c16-11(17)9-10(12(18)19)15(14-13-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)(H,18,19)

InChI Key

MHQPSRSEUQQNHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.